7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9,9-Trimethyl-1,4-dithiaspiro[45]dec-6-ene-8-carbaldehyde is a chemical compound with the molecular formula C12H18OS2 It is characterized by its unique spiro structure, which includes two sulfur atoms and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde typically involves the formation of the spiro structure through a series of organic reactions. One common method includes the reaction of a suitable dithiol with a ketone or aldehyde precursor under acidic conditions to form the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The sulfur atoms in the spiro structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carboxylic acid.
Reduction: Formation of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-methanol.
Substitution: Formation of various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spiro structure and sulfur atoms may also contribute to its reactivity and ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one: Similar spiro structure but contains oxygen atoms instead of sulfur.
7,9,9-Trimethyl-1,4-thiaspiro[4.5]dec-6-ene-8-carbaldehyde: Contains only one sulfur atom in the spiro structure.
Uniqueness
7,9,9-Trimethyl-1,4-dithiaspiro[45]dec-6-ene-8-carbaldehyde is unique due to its dual sulfur atoms in the spiro structure, which can impart distinct chemical properties and reactivity compared to similar compounds
Properties
CAS No. |
62641-97-8 |
---|---|
Molecular Formula |
C12H18OS2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
7,9,9-trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde |
InChI |
InChI=1S/C12H18OS2/c1-9-6-12(14-4-5-15-12)8-11(2,3)10(9)7-13/h6-7,10H,4-5,8H2,1-3H3 |
InChI Key |
OVAIPKDZCBCPSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2(CC(C1C=O)(C)C)SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.